4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
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Overview
Description
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group and a cyclopentyl moiety linked via a hydroxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the cyclopentyl moiety: Cyclopentyl bromide is reacted with ethylene glycol in the presence of a base to form 1-(2-hydroxyethoxy)cyclopentane.
Introduction of the benzamide core: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and fluoro groups can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-benzamide: Similar structure but with different substituents, leading to different properties and applications.
4-fluoro-N-(2-hydroxy-4-nitrophenyl)-benzamide: Another benzamide derivative with distinct biological activities.
Uniqueness
4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy and cyclopentyl moieties provide versatility in chemical reactions and potential for diverse applications.
Properties
IUPAC Name |
4-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c16-13-5-3-12(4-6-13)14(19)17-11-15(20-10-9-18)7-1-2-8-15/h3-6,18H,1-2,7-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXPIPLUMPBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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